

# (R)-2-Dodecanol spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Dodecanol, (R)-

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## An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol, a chiral secondary alcohol. The information presented is essential for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is representative of 2-dodecanol in general.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.80	m	1H	H-2 (CH-OH)
~1.65	m	2H	H-3 (CH <sub>2</sub> )
~1.27	m	16H	H-4 to H-11 (-(CH <sub>2</sub> ) <sub>8</sub> -)
~1.19	d	3H	H-1 (CH <sub>3</sub> )
~0.89	t	3H	H-12 (CH <sub>3</sub> )

Data is compiled from various sources and represents typical values.[\[1\]](#)[\[2\]](#)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift ( $\delta$ ) ppm	Assignment
~68.2	C-2 (CH-OH)
~39.6	C-3
~31.9	C-10
~29.7	C-4 to C-9
~25.9	C-11
~23.5	C-1
~14.1	C-12

Data is compiled from various sources and represents typical values.[\[3\]](#)

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (hydrogen-bonded)
~2920	Strong	C-H stretch (alkane)
~2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1110	Strong	C-O stretch

Data is compiled from various sources and represents typical values.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/z	Relative Intensity	Assignment
186	Low	[M] <sup>+</sup> (Molecular Ion)
168	Low	[M-H <sub>2</sub> O] <sup>+</sup>
45	High	[CH <sub>3</sub> CHOH] <sup>+</sup> (alpha-cleavage)

Data is compiled from various sources and represents typical values.[\[10\]](#)[\[11\]](#)[\[12\]](#) The molecular ion peak for secondary alcohols is often of low intensity or absent.[\[10\]](#)[\[13\]](#) The base peak is frequently the result of alpha-cleavage.[\[10\]](#) Another common fragmentation pathway for alcohols is the loss of water (dehydration).[\[10\]](#)[\[12\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition. [\[2\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the spectrum.
  - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).
- **$^{13}\text{C}$  NMR Acquisition:**
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
  - A wider spectral width (e.g., 0-220 ppm) is used.
  - A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times.
  - Chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.<sup>[14]</sup>

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.<sup>[14]</sup>
  - The sample is placed in the beam path.
  - The sample spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented as transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the sample in a volatile solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for alcohols. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[15]</sup>
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for (R)-2-dodecanol.

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## References

- 1. 2-DODECANOL(10203-28-8) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-DODECANOL(10203-28-8) <sup>13</sup>C NMR [m.chemicalbook.com]
- 4. 2-DODECANOL(10203-28-8) IR Spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2-Dodecanol [webbook.nist.gov]
- 7. 2-Dodecanol [webbook.nist.gov]
- 8. 2-Dodecanol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. 2-Dodecanol [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 15. youtube.com [youtube.com]
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